
Bupropion
Overview
Description
Bupropion, formerly known as amfebutamone, is a unique compound primarily used as an antidepressant and smoking cessation aid. It is marketed under various brand names, including Wellbutrin and Zyban. This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from other antidepressants that typically target serotonin pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bupropion hydrochloride involves several steps. One common method includes the reaction of 3’-chloropropiophenone with bromine in the presence of tert-butylamine to form the this compound free base. This is followed by the addition of hydrochloric acid to obtain this compound hydrochloride . Another method involves the use of dichloromethane and hydrogen peroxide to achieve the desired product .
Industrial Production Methods: Industrial production of this compound hydrochloride often employs flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine by substituting them with polymer-bound pyridinium tribromide. The process also utilizes greener co-solvent systems, resulting in a more sustainable production method .
Chemical Reactions Analysis
Types of Reactions: Bupropion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its major active metabolite, hydroxythis compound.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine are often employed.
Major Products:
Hydroxythis compound: Formed through oxidation.
Threohydrothis compound and Erythrohydrothis compound: Formed through reduction reactions.
Scientific Research Applications
Clinical Applications
- Major Depressive Disorder (MDD)
- Seasonal Affective Disorder (SAD)
- Smoking Cessation
- Attention Deficit Hyperactivity Disorder (ADHD)
- Weight Management
Off-Label Uses
This compound has several off-label applications supported by clinical evidence:
- Antidepressant-Induced Sexual Dysfunction : this compound has been shown to alleviate sexual dysfunction caused by other antidepressants .
- Neuropathic Pain : Preliminary studies suggest that this compound may provide relief for patients suffering from neuropathic pain .
- Substance Use Disorders : There is evidence supporting its use in reducing cravings associated with cocaine and methamphetamine use, although results are mixed .
Case Studies and Research Findings
Safety and Side Effects
This compound is generally well tolerated; however, it may induce seizures in susceptible individuals, particularly at higher doses. The risk of seizures can be mitigated by adhering to recommended dosing guidelines and avoiding contraindicated conditions such as eating disorders .
Mechanism of Action
Bupropion exerts its pharmacological effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. This compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters . Additionally, this compound acts as an antagonist at several nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .
Comparison with Similar Compounds
Duloxetine (Cymbalta): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Sertraline (Zoloft): A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety.
Comparison:
Mechanism of Action: Unlike duloxetine and sertraline, bupropion primarily targets norepinephrine and dopamine reuptake without significant effects on serotonin pathways.
Side Effects: this compound is less likely to cause sexual dysfunction and weight gain compared to SSRIs and SNRIs.
This compound’s unique mechanism of action and favorable side effect profile make it a valuable option for patients who do not respond well to other antidepressants.
Biological Activity
Bupropion, a unique antidepressant, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it does not significantly affect serotonin levels. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound's pharmacological effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:
- Dopamine Transporter (DAT) : this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET), suggesting a stronger influence on dopaminergic activity.
- Norepinephrine Transporter (NET) : Hydroxythis compound has similar affinity to this compound for NET but exhibits approximately 50% of its antidepressant activity despite higher concentrations in the brain .
Table 1: Affinity of this compound and Metabolites for Neurotransmitter Transporters
Compound | DAT Affinity | NET Affinity |
---|---|---|
This compound | High | Moderate |
Hydroxythis compound | Moderate | High |
Threo-hydrothis compound | Low | Low |
Erythro-hydrothis compound | Low | Low |
Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The pharmacokinetic profile indicates:
- Bioavailability : Approximately 5% due to extensive first-pass metabolism.
- Half-life : Ranges from 21 to 30 hours, allowing for once or twice daily dosing.
- Metabolite Concentrations : Hydroxythis compound reaches concentrations approximately tenfold higher than this compound itself, contributing significantly to its therapeutic effects .
Clinical Efficacy
Numerous studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD) and assisting with smoking cessation. A systematic review highlighted that this compound was effective in reducing depression scores across 24 out of 27 trials, showing comparable efficacy to other antidepressants .
Table 2: Summary of Clinical Trials on this compound Efficacy
Case Studies
A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses started at 150 mg daily, leading to significant improvements in panic symptoms and overall life satisfaction. However, after increasing the dosage to 300 mg daily, the patient experienced new panic attacks but ultimately reported enhanced psychosocial functioning after adjusting back to the lower dose .
Q & A
Basic Research Questions
Q. What are the primary neuropharmacological mechanisms underlying Bupropion's antidepressant effects?
this compound's therapeutic effects are attributed to dual inhibition of norepinephrine (NE) and dopamine (DA) reuptake, distinct from serotonergic antidepressants. Preclinical studies using forced-swim tests in rodents and receptor-binding assays confirm its selectivity for NE/DA transporters without direct serotonergic activity. Methodologically, radioligand displacement assays and microdialysis in animal models are key for validating these mechanisms .
Q. How does this compound's efficacy compare to SSRIs in treating depression, and what methodological considerations are critical in such comparisons?
Meta-analyses reveal this compound's non-inferiority to SSRIs, particularly in reducing sexual dysfunction and weight gain risks. However, trials often lack placebo arms, complicating interpretation. Robust designs should include double-blind protocols, standardized depression scales (e.g., HAM-D), and stratification by comorbidities (e.g., smoking). Cross-tapering periods are essential to avoid withdrawal confounders .
Q. What methodological approaches are used to assess this compound's impact on cognitive function in depressed patients?
Cognitive outcomes (e.g., memory, attention) are evaluated using neuropsychological batteries (e.g., Digit Symbol Substitution Test) and fMRI to measure prefrontal activation. Placebo-controlled trials with pre-post withdrawal paradigms (e.g., overnight smoking abstinence) isolate this compound's effects from nicotine withdrawal .
Advanced Research Questions
Q. How do this compound and its metabolites differentially modulate neurotransmitter systems, and what experimental strategies are employed to isolate their contributions?
Metabolites like hydroxythis compound and BW 306 exhibit distinct pharmacological profiles. In vitro assays (e.g., Xenopus oocyte voltage-clamp for 5-HT3 receptor inhibition) and CYP2B6 inhibition studies clarify metabolite-specific effects. Isotopic labeling and LC-MS/MS quantify metabolite plasma concentrations, while knockout rodent models dissect receptor subtype contributions .
Q. What are the implications of this compound's stereoselective metabolism for pharmacokinetic and pharmacodynamic studies?
Enantiomers (R/S-bupropion) show differential CYP2B6-mediated clearance and receptor binding. Chiral HPLC-MS/MS methods are critical for resolving enantiomer pharmacokinetics. Pre-incubation protocols in heterologous expression systems (e.g., HEK293 cells) assess stereoselective receptor inhibition .
Q. How can researchers address conflicting findings regarding this compound's receptor inhibition profiles across in vitro and in vivo models?
Discrepancies in 5-HT3 and nicotinic acetylcholine receptor (nAChR) inhibition arise from model-specific factors (e.g., Xenopus oocyte vs. mammalian neurons). Voltage-clamp electrophysiology with controlled pre-incubation times and molecular docking simulations reconcile these differences by accounting for voltage dependence and enantiomer selectivity .
Q. What experimental designs are recommended for evaluating this compound's efficacy in comorbid substance use disorders and depression?
Adaptive trials (e.g., SMART designs) with sequential randomization (e.g., this compound + CBT vs. placebo) are optimal. Urine metabolite monitoring (e.g., MA metabolites) and ecological momentary assessment (EMA) capture real-time craving/depression interplay. Pharmacogenomic stratification (CYP2B6*6 allele) enhances precision .
Q. How do CYP2B6 genetic polymorphisms influence this compound pharmacokinetics, and how should this be incorporated into clinical trial design?
CYP2B6*4 and *6 alleles alter hydroxythis compound AUC by 1.5–2-fold. Population pharmacokinetic modeling and genotyping (via TaqMan assays) are mandatory for dose optimization. Stratified randomization by genotype reduces variability in exposure-response analyses .
Methodological Notes
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022706 | |
Record name | Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 52 °C at 0.005 mm Hg | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor (AChR), thereby blunting the effects of nicotine. Furthermore, the stimulatory effects produced by bupropion in the central nervous system are similar to nicotine's effects, making low doses of bupropion a suitable option as a nicotine substitute. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. This combination was also found to reduce food intake when injected directly into the ventral tegmental area of the mesolimbic circuit in mice, which is an area associated with the regulation of reward pathways., Unicyclic aminoketone with noradrenergic and dopaminergic activity., Bupropion is a novel, non-tricyclic antidepressant with a primary pharmacological action of monoamine uptake inhibition. The drug resembles a psychostimulant in terms of its neurochemical and behavioural profiles in vivo, but it does not reliably produce stimulant-like effects in humans at clinically prescribed doses. Bupropion binds with modest selectivity to the dopamine transporter, but its behavioural effects have often been attributed to its inhibition of norepinephrine uptake. This experiment examines monoaminergic involvement in the discriminative stimulus effects of bupropion. Rats were trained to press one lever when injected i.p. with bupropion (17.0 mg/kg), and another lever when injected with saline. In substitution tests, dose-response curves were obtained for several monoamine uptake inhibitors. Nine of ten dopamine uptake blockers fully substituted for bupropion; the exception, indatraline (LU 19-005), partially substituted (71% bupropion-appropriate responding). Serotonin and norepinephrine uptake blockers (zimelidine and nisoxetine, respectively) produced negligible or limited substitution, and the anti-muscarinic dopamine uptake blocker benztropine produced limited partial substitution. A series of dopamine D1-like and D2-like receptor agonists were also tested: only the D2-like agonist RU 24213 fully substituted; three other D2-like agonists and four D1-like agonists partially substituted (50% < drug responding < 80%). Antagonism of the discriminative effects of bupropion was obtained with a D1- and a D2-like dopamine antagonist. The results demonstrate strong similarities with those obtained using other dopamine uptake inhibitors as training drugs, and support the view that the behavioural effects of bupropion are primarily mediated by dopaminergic mechanisms., The effects of bupropion on core body temperature of intact or reserpinized mice were studied. Intraperitoneal (IP) administration of bupropion to mice induced a dose-dependent hypothermia. The response of bupropion was decreased by the D-2 antagonist sulpiride or pimozide, but not by the D-1 antagonist SCH 23390, antimuscarinic drug atropine, alpha-adrenergic blocker phenoxybenzimine, beta-adrenergic antagonist propranolol or antiserotonergic methergoline. Reserpine induced hypothermia, which was reversed by bupropion administration. The reversal response of bupropion was reduced by propranolol, but not sulpiride, SCH 23390, phenoxybenzamine, atropine or methergoline. It is concluded that bupropion-induced hypothermia may be mediated through D-2 receptor activation, while the reversal of reserpine-induced hypothermia by bupropion may be exerted through beta-adrenergic stimulation., Bupropion (12.5-75 mg kg-1) was given intraperitoneally to rats and was found to decrease the food consumption of the animals dose-dependently. While phenoxybenzamine, propranolol and methergoline failed to antagonize the anorectic effect of the drug; pimozide a dopamine receptor blocker decreased anorexia induced by bupropion. Bupropion (12.5-50 mg kg-1) also caused a marked increase in locomotor activity of the rats. The increase in locomotion produced by bupropion was completely antagonized by pretreatment of the animals with pimozide and reserpine plus a-methyl-p-tyrosine, but not by pretreatment with phenoxybenzamine, propranolol or methergoline. Taking into considerations the evidences of dopaminergic properties of bupropion shown by the others, it could be suggested that the anorexia and hyperactivity produced by bupropion may be induced through the indirect dopaminergic mechanism., For more Mechanism of Action (Complete) data for Bupropion (7 total), please visit the HSDB record page. | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow oil | |
CAS No. |
34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |
Record name | (±)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (-)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bupropion [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Bupropion | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-234 °C | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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